3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide
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Overview
Description
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position, a cyanomethyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride or sulfuryl chloride.
Amidation: The chlorinated thiophene is reacted with N-(cyanomethyl)-N-methylpropanamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
- 3-[(5-chlorothiophen-2-yl)methoxy]phenylmethanol
- Fmoc-3-(5-chlorothiophen-2-yl)-L-alanine
Uniqueness
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide is unique due to the presence of both a nitrile and an amide group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-13(7-6-12)10(14)5-3-8-2-4-9(11)15-8/h2,4H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHZHANOYMZQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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